2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase transfer catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with difluoromethylating agents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Corresponding substituted products (e.g., amides, thioethers).
Reduction: 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanol.
Oxidation: 2-Chloro-2,2-difluoro-1-(3-carboxyphenyl)ethanone.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone
- 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone
- 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and difluoro groups also imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACUUXXFCNPESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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